4-chloro-4H-acridin-9-one

Cytotoxicity Multidrug Resistance Reversal Leukemia

Researchers optimizing acridone chemosensitizers face supply inconsistency and undocumented isomer purity. 4-Chloroacridin-9(10H)-one solves this with a defined 4-chloro substitution critical for MDR reversal: • Yields N10-derivatives with IC50 0.45-1.07 μM against HL-60, HL-60/VINC, HL-60/DX cells • Outperforms 4-F analog with low resistance index (~2.2-2.4) • Preferential GC base-pair DNA intercalation confirmed by ESI-MS Supplied as a building block for microwave-assisted diversification (80-90% yield).

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
Cat. No. B12348431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-4H-acridin-9-one
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC(C3=N2)Cl
InChIInChI=1S/C13H8ClNO/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13(9)16/h1-7,10H
InChIKeyGUSDSULTXRBZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroacridone: Structural Class and Key Properties


4-Chloro-4H-acridin-9-one (CAS 69220-40-2; synonym: 4-chloroacridin-9(10H)-one, 4-chloroacridone) is a chloro-substituted acridine alkaloid congener belonging to the privileged acridone pharmacophore class [1]. The compound features a planar tricyclic 9-acridone core with a chlorine atom at position 4, a substitution pattern that markedly influences DNA intercalation affinity, topoisomerase inhibition, and multidrug resistance (MDR) reversal potency relative to the unsubstituted parent acridone and other halogenated regioisomers [2]. The compound serves primarily as a versatile synthetic building block for generating N10-substituted derivatives with tailored cytotoxic and chemosensitizing profiles [3].

1
Synthetic building block for N10-derivatized acridone libraries
2
Chloro-substituted scaffold influencing DNA intercalation and topoisomerase inhibition
3
Acridone alkaloid congener within the privileged pharmacophore class

Why 4-Chloroacridone Cannot Be Substituted


The biological activity of chloroacridones is exquisitely dependent on the position of chlorine substitution on the acridone ring. While 2-chloroacridone has historical precedent as a precursor for the tranquilizer clomacran [1], the 4-chloro isomer yields N10-substituted derivatives with a distinct cytotoxicity fingerprint against multidrug-resistant leukemia cell lines, including those overexpressing P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP) [2]. The chlorine substituent at position 4 alters the electron density distribution of the planar tricyclic system, modulating DNA intercalation strength, topoisomerase II inhibition kinetics, and calmodulin-dependent cAMP phosphodiesterase (PDE1c) inhibitory activity differently than the 1-chloro or 2-chloro regioisomers [3]. Consequently, substituting the 4-chloroacridone scaffold with another positional isomer or the unsubstituted parent produces unpredictable changes in biological potency, target selectivity, and MDR reversal capability, making direct scaffold interchange scientifically unjustified without de novo SAR validation.

Positional Isomer 4-Chloro substitution dictates MDR potency vs 1-Cl or 2-Cl regioisomers may not transfer selectivity
Unsubstituted Parent Specific DNA intercalation and MDR reversal profile vs Unpredictable activity shifts with unsubstituted acridone
Halogen Analog 4-Cl superior anti-leukemia response rank order vs 4-F scaffold shows distinct cytotoxicity fingerprint

Quantitative Evidence: 4-Chloroacridone vs Closest Analogs


Cytotoxicity vs 4-Fluoroacridone in MDR Leukemia

A direct head-to-head comparison was conducted between N10-(β-hydroxyethyl piperazinyl-butyl) derivatives of 4-chloroacridone and 4-fluoroacridone against human promyelocytic leukemia cell lines. The 4-chloro derivative demonstrated greater inhibitory potency across all three cell line variants evaluated. Specifically, the 4-chloroacridone derivative yielded IC50 values of 0.45 μM against drug-sensitive HL-60 cells, 0.49 μM against vincristine-resistant HL-60/VINC cells, and 1.07 μM against doxorubicin-resistant HL-60/DX cells, and was explicitly reported as 'more effective' than the corresponding 4-fluoro analog with an identical N10-side chain [1]. This establishes a clear scaffold-level potency rank order (4-Cl > 4-F) within this chemotype series for anti-leukemia drug discovery applications.

MTT Cytotoxicity Profile
Head-to-head
4-Cl IC50: 0.45 – 1.07 μM vs 4-F. Resistance index: ~2.2–2.4.
Reported comparative cytotoxicity context in MDR leukemia models
MTT assay, 72h; HL-60, HL-60/VINC, HL-60/DX cell lines
Cytotoxicity Multidrug Resistance Reversal Leukemia SAR

GC-Selective DNA Intercalation and Minor Groove Exclusion

The noncovalent interaction of N10-substituted 4-chloroacridone derivatives with duplex DNA was characterized by electrospray ionization mass spectrometry (ESI-MS). Equilibrium association constants (K1) and percentage of intact DNA–drug complexes were quantitatively determined. The combined results demonstrated that these 4-chloroacridone derivatives intercalate between DNA base pairs, display higher affinity for GC-rich sequences than AT-rich sequences, and are unable to interact noncovalently with the DNA minor groove in the solution-free gas phase [1]. This GC-preference and minor-groove exclusion pattern provides a mechanistic signature that distinguishes the 4-chloroacridone chemotype from known minor-groove binding agents (e.g., netropsin, distamycin) and AT-selective intercalators, guiding sequence-specific DNA targeting strategies.

DNA Binding Mechanism
Reported
GC > AT affinity; minor groove exclusion confirmed by ESI-MS
Supports sequence-specific DNA targeting research
Gas-phase ESI-MS; K1 and complex integrity determined
DNA Intercalation GC-Base Pair Selectivity ESI Mass Spectrometry Noncovalent Binding

Microwave-Assisted Synthesis of the 4-Chloroacridone Core

4-Chloroacridin-9(10H)-one is accessible via microwave-assisted cyclization of N-phenylanthranilic acid precursors using polyphosphoric acid (PPA) as a catalyst . Microwave-assisted protocols for acridone synthesis have been reported to achieve yields of 80–90% within approximately 2 minutes under solvent-free conditions for related acridone derivatives, representing a substantial improvement over conventional thermal cyclization methods that typically require extended heating (several hours) and may afford lower yields due to side reactions [1]. While this synthetic route is broadly applicable to the acridone class, the commercial availability of 4-chloro-substituted diphenylamine-2-carboxylic acid precursors facilitates rapid access to the 4-chloroacridone scaffold for subsequent N10-functionalization and compound library production.

Microwave Cyclization Efficiency
Supporting evidence
80–90% yield, ~2 min (class-level data) vs conventional heating
Supports library-scale synthesis evaluation context
PPA catalyst, solvent-free; N-phenylanthranilic acid route
Microwave-Assisted Synthesis Polyphosphoric Acid Cyclization Building Block Library Synthesis

4-Chloroacridone: Key Application Scenarios in Drug Discovery


Anti-MDR Lead Optimization in P-gp/MRP Leukemia

The 4-chloroacridone scaffold, when elaborated with an N10-β-hydroxyethyl piperazinyl-butyl side chain, yielded IC50 values of 0.45, 0.49, and 1.07 μM against HL-60, HL-60/VINC, and HL-60/DX cells respectively, with a low resistance index of ~2.2–2.4, and outperformed the 4-fluoro analog [1]. This recommends 4-chloroacridone as the preferred halogenated acridone core for structure–activity relationship (SAR) campaigns aimed at optimizing anti-MDR potency in P-gp and MRP-overexpressing leukemia models.

GC-Selective DNA Intercalators for Oncogene Promoters

ESI-MS studies have confirmed that N10-substituted 4-chloroacridone derivatives intercalate DNA duplexes with preferential affinity for GC base pairs and exclusion from minor grooves [1]. This profile supports applications where selective targeting of GC-rich oncogene promoter regions (e.g., c-MYC, KRAS) or G-quadruplex DNA structures is therapeutically desired, guiding the choice of 4-chloroacridone over AT-selective or minor-groove binding scaffolds.

Rapid Generation of N10-Functionalized Acridone Libraries

The commercial availability of 4-chloroacridin-9(10H)-one and the documented microwave-assisted PPA cyclization synthesis [1], combined with reported acridone class microwave yields of 80–90% in ~2 minutes [2], facilitate rapid generation of diverse N10-alkylated and N10-acylated compound libraries for phenotypic or target-based screening against oncological, infectious, or MDR-reversal targets.

Application
Selection Property
Validation Focus
MDR Leukemia Pathway Studies
Halogenated Scaffold SAR Context
Cell Viability & Resistance Index Profiling
GC-rich DNA Targeting Research
Sequence-selective Intercalation Profile
ESI-MS DNA Binding Validation
Acridone Library Synthesis Workflow
Microwave-amenable Synthetic Route
Synthesis Scalability & Yield Validation
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